

physical and chemical properties of 6-Aminoveratric acid

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Compound of Interest

2-Amino-4,5-dimethoxybenzoic
acid

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A Comprehensive Technical Guide to 6-Aminoveratric Acid

This technical guide provides an in-depth overview of the physical and chemical properties of 6-Aminoveratric acid, also known as **2-amino-4,5-dimethoxybenzoic acid**. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and accessible format. This document includes detailed experimental protocols and visualizations to facilitate a comprehensive understanding of this compound.

Chemical Identity and Physical Properties

6-Aminoveratric acid is a substituted benzoic acid derivative with the systematic IUPAC name **2-amino-4,5-dimethoxybenzoic acid**. It is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds with biological activity.

Table 1: Physical and Chemical Properties of 6-Aminoveratric Acid



Property	Value	Source(s)
IUPAC Name	2-amino-4,5-dimethoxybenzoic acid	[1][2]
Synonyms	6-Aminoveratric acid, 4,5- Dimethoxyanthranilic acid	[2]
CAS Number	5653-40-7	
Molecular Formula	C9H11NO4	[2]
Molecular Weight	197.19 g/mol	[2]
Appearance	White, beige, or gray to brown crystalline powder	[3]
Melting Point	169-173 °C (with decomposition)	[3]
Boiling Point	334.28 °C (predicted)	[3]
рКа	2.35 ± 0.10 (predicted)	[3]
Solubility	Soluble in Methanol and Water. Slightly soluble in Acetonitrile and DMSO.	[3]

Spectroscopic Data

While specific experimental spectra for 6-Aminoveratric acid are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals for the aromatic protons, the amine protons, the methoxy protons, and the carboxylic acid proton. The aromatic protons would likely appear as singlets due to their substitution pattern.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methoxy carbons. The chemical shifts will be influenced by the electron-donating



effects of the amino and methoxy groups and the electron-withdrawing effect of the carboxylic acid group.

Expected FT-IR Spectral Data: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic ring and methyl groups, a C=O stretch for the carboxylic acid, and C-O stretches for the ether linkages.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of 6-Aminoveratric acid.

Synthesis of 6-Aminoveratric Acid from 6-Nitroveratric Acid[5][6]

This protocol describes the synthesis of **2-amino-4,5-dimethoxybenzoic acid** via the reduction of a nitro group.

Materials:

- Methyl-4,5-dimethoxy-2-nitrobenzoate
- Potassium hydroxide (KOH) pellets (85% purity)
- Ice water
- Glacial acetic acid
- 10% Palladium on carbon (Pd/C) catalyst
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

Hydrolysis: Dissolve 48.13 g of KOH pellets in 250 ml of ice water. To this solution, add 50 g
of methyl-4,5-dimethoxy-2-nitrobenzoate. Heat the resulting suspension to 70 °C. The color
of the solution will change from green to dark red. Monitor the reaction progress by HPLC.



- Neutralization: After the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.
- Hydrogenation: The resulting red suspension is hydrogenated at 50 °C and 3.5 bar pressure using 1 g of 10% Pd/C catalyst. Continue the hydrogenation until the reaction ceases.
- Isolation: Upon completion of the hydrogenation, filter the solution. Under an inert gas atmosphere, adjust the pH of the filtrate to 5.1 with glacial acetic acid. A light green suspension will form.
- Crystallization and Drying: Stir the suspension at room temperature for 30 minutes, then cool
 to 5 °C and continue stirring for another 30 minutes. Filter the product, wash it with two
 portions of 125 ml of ice water, and dry it in a vacuum oven at 55 °C for 12 hours to yield
 light gray crystals of 2-amino-4,5-dimethoxybenzoic acid.

Determination of Melting Point

Materials:

- 6-Aminoveratric acid sample
- Melting point capillary tubes
- Melting point apparatus

Procedure:

- Finely powder a small amount of the 6-Aminoveratric acid sample.
- Pack the powdered sample into a melting point capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to about 15-20 °C below the expected melting point (approximately 150 °C).
- Then, decrease the heating rate to 1-2 °C per minute.



 Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.

Solubility Testing

Materials:

- · 6-Aminoveratric acid sample
- · Test tubes
- · Graduated cylinder or pipette
- Solvents: Water, Methanol, Ethanol, DMSO, Acetonitrile

Procedure:

- Place approximately 10 mg of 6-Aminoveratric acid into a test tube.
- Add 1 mL of the solvent to be tested.
- Vortex or shake the test tube vigorously for 30 seconds.
- Observe the mixture to determine if the solid has dissolved.
- If the solid has not fully dissolved, gently warm the test tube and observe for any changes in solubility.
- Record the solubility as soluble, slightly soluble, or insoluble at both room temperature and upon heating.

Spectroscopic Analysis Protocols

3.4.1. ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

 Dissolve 5-10 mg of 6-Aminoveratric acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.



• Ensure the sample is fully dissolved; gentle warming may be necessary.

Instrumental Analysis:

- Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- For ¹H NMR, typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each carbon. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3.4.2. FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of 6-Aminoveratric acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press die.
- Apply pressure to form a transparent or translucent pellet.

Instrumental Analysis:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Biological Activity and Signaling Pathways



6-Aminoveratric acid is recognized as a potent antitumor agent. Research has indicated that it can inhibit the production of epidermal growth factor (EGF)[4]. Furthermore, it serves as a crucial precursor in the synthesis of quinazoline derivatives. These derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways[5][6].

The Wnt/β-catenin signaling pathway is critical in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, including colorectal cancer[5]. Quinazoline-based inhibitors, synthesized from 6-Aminoveratric acid, can target downstream components of this pathway, leading to the suppression of cancer cell growth.

Visualizations Synthesis Workflow of 6-Aminoveratric Acid

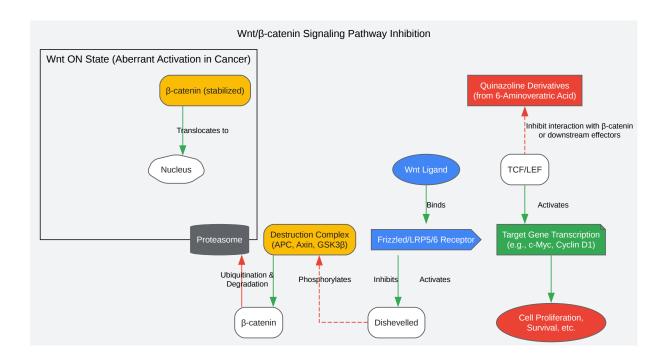


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Caption: Workflow for the synthesis of 6-Aminoveratric acid.

Wnt/β-catenin Signaling Pathway and Quinazoline Inhibition





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Caption: Inhibition of Wnt/ β -catenin pathway by quinazolines.

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